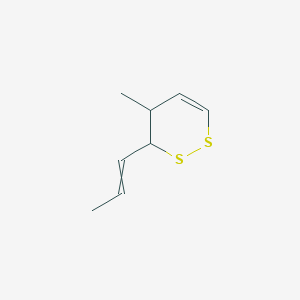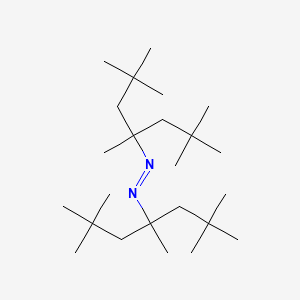
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is an organic compound characterized by its unique diazene functional group. Diazene compounds are known for their nitrogen-nitrogen double bond, which imparts distinct chemical properties. This compound, with its bulky alkyl groups, is of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the diazene bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The bulky alkyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene involves its interaction with molecular targets through its diazene group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another diazene compound with different substituents.
Hydrazobenzene: A related compound with a single nitrogen-nitrogen bond.
Tetramethylhydrazine: A simpler hydrazine derivative with methyl groups.
Uniqueness
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is unique due to its bulky alkyl groups, which can influence its reactivity and physical properties. This makes it distinct from other diazene compounds and potentially useful in specialized applications.
Properties
CAS No. |
59130-16-4 |
|---|---|
Molecular Formula |
C24H50N2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene |
InChI |
InChI=1S/C24H50N2/c1-19(2,3)15-23(13,16-20(4,5)6)25-26-24(14,17-21(7,8)9)18-22(10,11)12/h15-18H2,1-14H3 |
InChI Key |
XZDDFGLZQQERRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(CC(C)(C)C)N=NC(C)(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


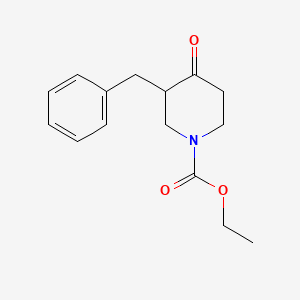
![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)
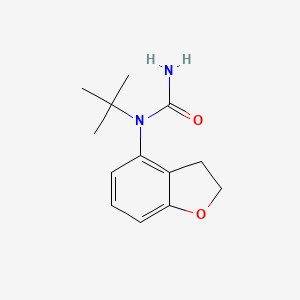
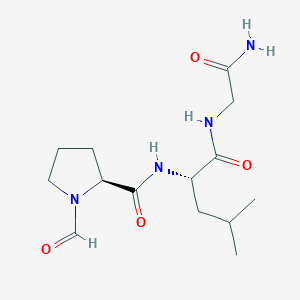
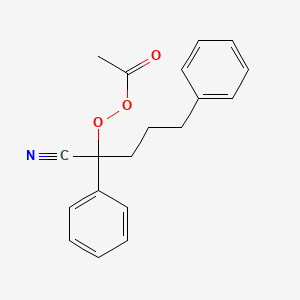
![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)

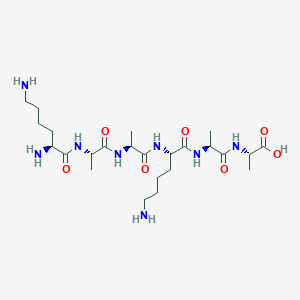
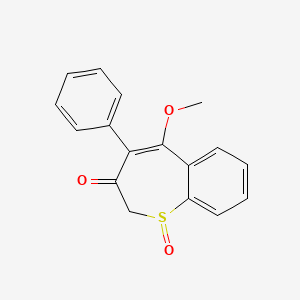
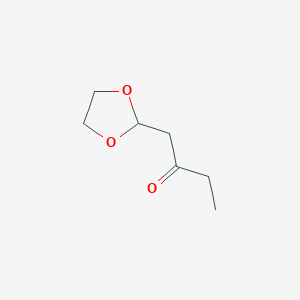
![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
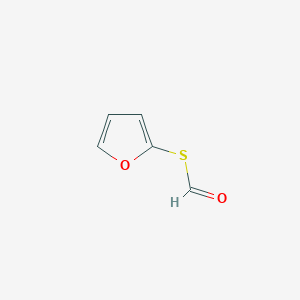
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)
